tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate
Overview
Description
Tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 g/mol. This compound is characterized by the presence of a bromine atom, a formyl group, and a tert-butyl carbamate group attached to a pyridine ring. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-bromopyridine-4-carboxaldehyde as the starting material.
Reaction Steps: The synthesis involves a series of reactions, including halogenation, formylation, and carbamate formation.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the formyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Different halogenated and alkylated derivatives can be synthesized.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It is utilized in biological studies to investigate the effects of brominated compounds on biological systems. Medicine: Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and formyl group play crucial roles in its biological activity, influencing various biochemical processes.
Comparison with Similar Compounds
Tert-Butyl (5-bromo-4-formylpyridin-2-yl)carbamate: This compound is structurally similar but differs in the position of the bromine and formyl groups.
Tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate: Another related compound with a different functional group arrangement.
Uniqueness: Tert-Butyl (2-bromo-5-formylpyridin-4-yl)carbamate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(2-bromo-5-formylpyridin-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-8-4-9(12)13-5-7(8)6-15/h4-6H,1-3H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHYXHTDJTIMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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